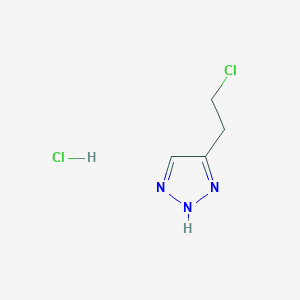

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

Übersicht

Beschreibung

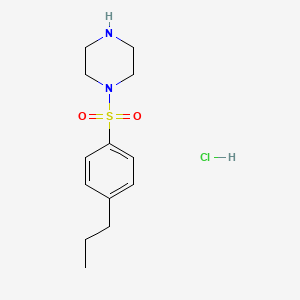

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The “4-(2-chloroethyl)” part suggests that it has a 2-chloroethyl group attached to the 4th position of the triazole ring .

Molecular Structure Analysis

The molecular structure would likely consist of a 1,2,3-triazole ring with a 2-chloroethyl group attached to one of the carbon atoms of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the 2-chloroethyl group might increase the compound’s lipophilicity compared to a simple triazole .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Intermediate for Pesticides : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a compound related to 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, is highlighted for its role as an important intermediate in preparing pesticides. The study by Ying (2004) explores an efficient synthesis method with a total yield of over 92.3% (Ying, 2004).

Corrosion Inhibition : Research into triazole derivatives, such as those by Bentiss et al. (2007), demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical for industrial processes where corrosion resistance is paramount (Bentiss et al., 2007).

Energetic Materials : Wang et al. (2007) discuss the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts. These compounds exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials (Wang et al., 2007).

Biological Applications

Antimicrobial and Anti-inflammatory Activities : El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, showing high antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications for triazole derivatives (El-Reedy & Soliman, 2020).

Cytotoxic Agents : Liu et al. (2017) report on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties exhibiting potent cytotoxic activities against various human cancer cell lines. This study underscores the potential of triazole derivatives in developing new anticancer agents (Liu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride is DNA. It works by binding to the N7 nitrogen on the DNA base guanine . This interaction prevents DNA synthesis and RNA transcription from the affected DNA .

Mode of Action

This compound is an alkylating agent . It binds to DNA, crosslinking two strands and preventing cell duplication . This compound is a blister agent, and its use is strongly restricted .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By binding to the DNA base guanine, it prevents the normal functioning of these pathways, leading to cell death .

Pharmacokinetics

Similar compounds have been shown to have a biological half-life of less than 1 minute . They are also excreted through the kidneys

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage and prevention of cell duplication . This leads to cell death and can have therapeutic effects in certain conditions, such as cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCYAAPPJHIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)